Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside
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Overview
Description
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring compound found in various plants. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside typically involves the glycosylation of isorhamnetin. One common method is the enzymatic synthesis using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase. This method involves a UDP-rhamnose regeneration system, which ensures high efficiency and yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction of isorhamnetin from plant sources, followed by chemical or enzymatic glycosylation. The use of bioreactors and optimized reaction conditions, such as pH and temperature, are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Glycosylation and other substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically involve glycosyl donors like UDP-rhamnose and specific glycosyltransferases.
Major Products
The major products formed from these reactions include various glycosylated derivatives and oxidized forms of isorhamnetin .
Scientific Research Applications
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Isorhamnetin 3-O-rutinoside
- Isorhamnetin 3-O-glucoside
- Isorhamnetin 3-O-sophoroside-7-O-rhamnoside
Uniqueness
Isorhamnetin 3-O-alpha-L-arabinoside-7-O-alpha-L-rhamnoside is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and biological activity compared to other isorhamnetin glycosides .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-18(31)21(34)23(36)27(39-9)40-11-6-13(29)17-16(7-11)41-24(10-3-4-12(28)15(5-10)37-2)25(20(17)33)42-26-22(35)19(32)14(30)8-38-26/h3-7,9,14,18-19,21-23,26-32,34-36H,8H2,1-2H3/t9-,14+,18-,19+,21+,22-,23+,26-,27-/m0/s1 |
InChI Key |
UIXIEXAWTSBGCB-QUWZHRFUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(CO4)O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O |
Origin of Product |
United States |
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